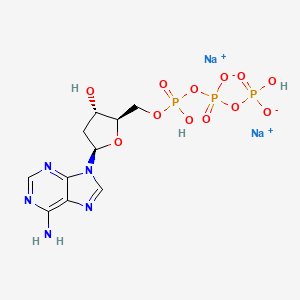
2'-Deoxyadenosine-5'-triphosphate disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxyadenosine-5’-triphosphate disodium salt is a nucleotide analog that plays a crucial role in various biochemical processes. It is composed of a nucleobase (adenine) attached to a deoxyribose sugar, which is further linked to a chain of three phosphate groups. This compound is essential for DNA synthesis and repair, making it a vital component in molecular biology and biochemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyadenosine-5’-triphosphate disodium salt typically involves the phosphorylation of 2’-deoxyadenosine. This process can be achieved through various chemical routes, including the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of 2’-Deoxyadenosine-5’-triphosphate disodium salt involves large-scale chemical synthesis using automated synthesizers. These methods are optimized for high throughput and consistency, employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2’-Deoxyadenosine-5’-triphosphate disodium salt undergoes various chemical reactions, including:
Phosphorylation: Addition of phosphate groups.
Hydrolysis: Breaking down into smaller molecules by the addition of water.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorylating agents (e.g., POCl3), water for hydrolysis, and various nucleophiles for substitution reactions. The conditions typically involve controlled pH, temperature, and solvent environments to ensure specific reaction pathways .
Major Products Formed
The major products formed from these reactions include various phosphorylated derivatives of 2’-deoxyadenosine, such as 2’-deoxyadenosine monophosphate (dAMP) and 2’-deoxyadenosine diphosphate (dADP) .
Wissenschaftliche Forschungsanwendungen
2’-Deoxyadenosine-5’-triphosphate disodium salt is widely used in scientific research, including:
Molecular Biology: As a substrate for DNA polymerases in polymerase chain reactions (PCR) and DNA sequencing.
Biochemistry: In studies of enzyme kinetics and mechanisms, particularly those involving DNA synthesis and repair.
Industry: In the production of diagnostic kits and reagents for molecular diagnostics.
Wirkmechanismus
2’-Deoxyadenosine-5’-triphosphate disodium salt exerts its effects by serving as a substrate for DNA polymerases during DNA synthesis. It is incorporated into the growing DNA strand, facilitating the formation of phosphodiester bonds between nucleotides. This process is crucial for DNA replication and repair, ensuring the integrity and stability of genetic information .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2’-Deoxycytidine-5’-triphosphate disodium salt
- Thymidine-5’-triphosphate sodium salt
- 2’-Deoxyguanosine-5’-triphosphate disodium salt
Uniqueness
2’-Deoxyadenosine-5’-triphosphate disodium salt is unique due to its specific role in DNA synthesis and repair. Unlike other nucleotides, it pairs with thymidine in the DNA double helix, playing a critical role in maintaining the genetic code’s fidelity .
Eigenschaften
CAS-Nummer |
74299-50-6 |
|---|---|
Molekularformel |
C10H16N5NaO12P3 |
Molekulargewicht |
514.17 g/mol |
IUPAC-Name |
disodium;[[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O12P3.Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(25-7)2-24-29(20,21)27-30(22,23)26-28(17,18)19;/h3-7,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19);/t5-,6+,7+;/m0./s1 |
InChI-Schlüssel |
CTWSMCPXFWEUIY-VWZUFWLJSA-N |
SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O.[Na+].[Na+] |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.[Na] |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.[Na] |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















